

Strategic Utilization of 2,6-Dibromobenzyl Chloride in API Intermediate Synthesis

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Compound of Interest

Compound Name: *1,3-Dibromo-2-(chloromethyl)benzene*

CAS No.: 858006-31-2

Cat. No.: B372489

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Executive Summary

2,6-Dibromobenzyl chloride is a specialized electrophile used to introduce the 2,6-dibromobenzyl moiety, a "privileged scaffold" in medicinal chemistry. This structural motif is critical for inducing specific conformational locks in drug molecules, particularly in SHP2 allosteric inhibitors and P2X3 antagonists.

Unlike standard benzyl halides, the 2,6-dibromo substitution pattern introduces severe steric hindrance around the benzylic carbon, significantly retarding

reaction rates while simultaneously offering two orthogonal handles for subsequent palladium-catalyzed cross-coupling. This application note details the optimized protocols for overcoming these steric barriers and exploiting the molecule's dual-functional nature.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Property	Specification
Chemical Name	2,6-Dibromobenzyl chloride
CAS Number	Note: Often custom synthesized; Analog 2,6-Dibromobenzyl bromide is CAS 93701-32-7
Molecular Formula	
Molecular Weight	284.38 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, THF, DMF, Toluene; Insoluble in water
Reactivity Class	Deactivated Alkylating Agent / Aryl Halide
Hazards	Corrosive, Lachrymator (Handle in Fume Hood)

Mechanistic Insight: The "Steric Lock" Effect

The utility of 2,6-dibromobenzyl chloride lies in its ability to restrict bond rotation in the final drug molecule.

- **Conformational Control:** The bulky bromine atoms at the ortho positions force the benzylic substituent (e.g., an amine or ether) out of the plane of the phenyl ring. This "perpendicular" conformation is often required to fit into tight hydrophobic pockets in enzymes like SHP2 (Src homology region 2 domain-containing phosphatase-2).
- **Reactivity Trade-off:** These same bromines shield the benzylic carbon from nucleophilic attack. Standard conditions used for benzyl chloride (e.g., /Acetone) are often insufficient.
- **Synthetic Versatility:** The aryl bromide bonds are stable under alkylation conditions but reactive under Pd-catalysis, allowing for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Application 1: Synthesis of SHP2 Inhibitor Intermediates (N-Alkylation)

This protocol describes the synthesis of a tert-butyl allyl(2,6-dibromobenzyl)carbamate precursor, a key intermediate in the synthesis of benzoazepinamine-based SHP2 inhibitors.

Experimental Logic

- Solvent: DMF is chosen over Acetone/DCM to increase the reaction temperature and stabilize the transition state of the hindered attack.
- Base: Cesium Carbonate () is preferred over Potassium Carbonate due to the "Cesium Effect," where the larger cation improves the solubility of the carbonate anion in organic solvents, enhancing nucleophilicity.
- Catalyst: Potassium Iodide (KI) is added to generate the in situ 2,6-dibromobenzyl iodide (Finkelstein reaction), which is a more reactive electrophile than the chloride.

Detailed Protocol

Reaction:

- Preparation:
 - Charge a dry 250 mL round-bottom flask with Allylamine (1.2 equiv) and anhydrous DMF (10 volumes).
 - Add Cesium Carbonate (, 2.0 equiv).^{[1][2]}
 - Cool the mixture to 0°C under a nitrogen atmosphere.
- Addition:
 - Dissolve 2,6-dibromobenzyl chloride (1.0 equiv) in DMF (5 volumes).

- Add Potassium Iodide (KI, 0.1 equiv) to the chloride solution and stir for 15 minutes (pre-activation).
- Add the chloride/iodide solution dropwise to the amine mixture at 0°C over 30 minutes to prevent poly-alkylation.
- Reaction:
 - Allow the mixture to warm to Room Temperature (RT).
 - Heat to 60°C and stir for 12–18 hours.
 - Monitoring: Check HPLC/TLC for consumption of the benzyl chloride. (Note: The product will be less polar than the amine).
- Workup:
 - Dilute reaction mixture with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF).
 - Wash the organic layer with saturated Brine.
 - Dry over

, filter, and concentrate in vacuo.
- Purification:
 - Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
 - Yield Target: 75-85%.

Application 2: Site-Selective Suzuki Coupling

After the benzyl group is attached, the two bromine atoms can be used to build tricyclic cores or biaryl systems. The challenge is controlling mono- vs. bis-coupling.

Experimental Logic

- Ligand Control: Use bulky phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative addition into the sterically crowded C-Br bond.
- Stoichiometry: Strict control of the boronic acid (1.05 equiv) is required to stop at the mono-arylated product.

Detailed Protocol

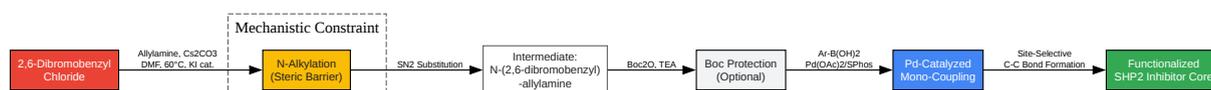
Reaction:

- Setup:
 - In a reaction vial, combine the 2,6-dibromobenzyl intermediate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), (0.05 equiv), and SPhos (0.1 equiv).
 - Add (2.0 equiv).
- Solvent System:
 - Add Toluene/Water (10:1 ratio).[2] The biphasic system is crucial for inorganic base solubility.
- Execution:
 - Degas the mixture with Nitrogen for 10 minutes.
 - Heat to 80°C for 4–6 hours.
 - Critical Check: Monitor by LC-MS. If bis-coupling (>5%) is observed, lower temperature to 60°C.[1]
- Isolation:
 - Filter through a Celite pad to remove Palladium black.

- Extract with EtOAc, concentrate, and purify via chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the strategic pathway from the raw material to the SHP2 inhibitor scaffold, highlighting the critical decision points.



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Figure 1: Synthetic workflow for converting 2,6-dibromobenzyl chloride into bioactive scaffolds, highlighting the critical alkylation and coupling steps.

Safety & Handling Protocols

- Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear agents).
 - Protocol: All weighing and transfers must occur inside a functioning fume hood.
 - Decontamination: Quench glassware and spills with a 10% Ammonium Hydroxide or Sodium Thiosulfate solution to destroy the alkylating agent before removal from the hood.
- Corrosivity: The hydrolysis of benzyl chloride releases HCl gas. Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent degradation.

References

- SHP2 Inhibitor Synthesis
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 - Relevance: Describes the synthesis of Compound S5-2 (tert-Butyl allyl(2,6-dibromobenzyl))

- Link:
- Steric Hindrance in Alkylation
 - Source: "Nucleophilic Substitution Reactions - Haloalkanes."
 - Relevance: Mechanistic grounding for the reduced reactivity of 2,6-disubstituted benzyl halides.
 - Link:
- Suzuki Coupling of Hindered Substrates
 - Source: "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor"
 - Relevance: Protocols for coupling hindered benzyl and aryl halides.[2]
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- General Safety Data
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 - Relevance: Safety protocols for lachrym
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Sources

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- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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